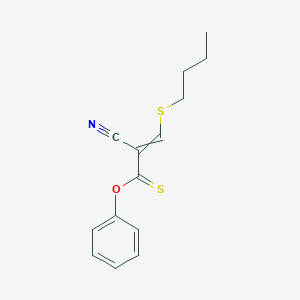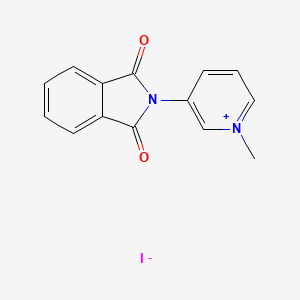
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate is an organic compound characterized by its unique structure, which includes a phenyl group, a butylsulfanyl group, and a cyanoprop-2-enethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate typically involves multi-step organic reactions. One common method includes the reaction of phenylthiol with a butylsulfanyl-substituted acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate involves its interaction with specific molecular targets. The compound’s phenyl group can engage in π-π interactions with aromatic residues in proteins, while the butylsulfanyl group can form hydrogen bonds or hydrophobic interactions. The nitrile group may also participate in coordination with metal ions or act as a nucleophile in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylthiol: Shares the phenyl group but lacks the butylsulfanyl and cyanoprop-2-enethioate moieties.
Butylthiol: Contains the butylsulfanyl group but lacks the phenyl and cyanoprop-2-enethioate moieties.
Acrylonitrile: Contains the nitrile group but lacks the phenyl and butylsulfanyl moieties.
Uniqueness
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the phenyl and butylsulfanyl groups allows for diverse interactions and reactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
90279-78-0 |
|---|---|
Molecular Formula |
C14H15NOS2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
O-phenyl 3-butylsulfanyl-2-cyanoprop-2-enethioate |
InChI |
InChI=1S/C14H15NOS2/c1-2-3-9-18-11-12(10-15)14(17)16-13-7-5-4-6-8-13/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
VNPCMMCTOQVZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC=C(C#N)C(=S)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















